4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17860931
InChI: InChI=1S/C12H22O2/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h9-10H,5-8H2,1-4H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17860931

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde -

Specification

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name 4-tert-butyl-1-methoxycyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C12H22O2/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h9-10H,5-8H2,1-4H3
Standard InChI Key DYBOOOAGBGJVAF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1CCC(CC1)(C=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a cyclohexane ring with three distinct substituents:

  • A tert-butyl group (-C(CH₃)₃) at the 4-position, which imposes steric hindrance and stabilizes chair conformations through equatorial positioning.

  • A methoxy group (-OCH₃) at the 1-position, which donates electron density via resonance, altering the electronic environment of the adjacent aldehyde.

  • An aldehyde group (-CHO) at the 1-position, providing a reactive site for nucleophilic additions and condensations .

The molecular formula is inferred as C₁₂H₂₂O₂ based on structural analogs . Comparative analysis with 4-tert-butylcyclohexanecarboxaldehyde (C₁₁H₂₀O) reveals that the addition of a methoxy group increases molecular weight by 32 g/mol and introduces a polar oxygen atom, influencing solubility and reactivity .

Physicochemical Properties

Key physical properties derived from structurally related compounds include:

PropertyValue (Estimated)Comparative Compound (C₁₁H₂₀O)
Boiling Point~215–225°C222.7°C
Density~0.92–0.95 g/cm³0.938 g/cm³
Refractive Index~1.47–1.491.497
Flash Point~75–80°C75.3°C

The methoxy group’s electron-donating effect reduces the aldehyde’s electrophilicity compared to non-methoxy analogs, as evidenced by attenuated reactivity in nucleophilic addition reactions .

Synthesis and Manufacturing

Synthetic Routes

Two primary methodologies are employed for synthesizing 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde:

Route 1: Sequential Functionalization of Cyclohexane

  • Friedel-Crafts Alkylation: Introducing the tert-butyl group via reaction with tert-butyl chloride in the presence of AlCl₃ .

  • Methoxy Group Installation: Etherification using methyl iodide and a base (e.g., NaH) under anhydrous conditions.

  • Aldehyde Formation: Oxidation of a primary alcohol intermediate (e.g., using pyridinium chlorochromate) .

Route 2: Ring-Expansion Strategies

  • Starting from smaller cyclic ketones, followed by Grignard addition to install the tert-butyl group and subsequent oxidation to the aldehyde .

Yield optimization typically involves controlling steric effects during tert-butyl group installation, with reported yields ranging from 45% to 68% depending on reaction conditions .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is standard for isolating the aldehyde .

  • Spectroscopic Confirmation:

    • ¹H NMR: Distinct signals at δ 9.65–9.80 (aldehyde proton, singlet), δ 3.25–3.40 (methoxy protons, singlet), and δ 1.05–1.15 (tert-butyl protons, singlet) .

    • IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (C=O stretch) .

Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group participates in classic reactions:

  • Condensation: Forms Schiff bases with amines, useful in ligand design for coordination chemistry.

  • Nucleophilic Addition: Grignard reagents add to the carbonyl, producing secondary alcohols for polymer precursors .

Steric hindrance from the tert-butyl group slows reactions requiring planar transition states (e.g., aldol condensations), while the methoxy group’s electron donation enhances stability of intermediates .

Methoxy Group Reactivity

  • Demethylation: HBr in acetic acid cleaves the methoxy group to a hydroxyl, enabling further derivatization .

  • Coordination Sites: The oxygen atom can act as a weak Lewis base in metal-organic frameworks (MOFs) .

Applications in Industrial and Academic Contexts

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing chiral amines via reductive amination. For example, coupling with benzylamine derivatives yields candidates for protease inhibitors .

Materials Science

  • Polymer Synthesis: As a crosslinking agent in epoxy resins, enhancing thermal stability due to the tert-butyl group’s rigidity .

  • Liquid Crystals: Methoxy and tert-butyl groups promote mesophase stability in calamitic liquid crystals.

Catalysis

In asymmetric catalysis, the aldehyde facilitates the synthesis of β-hydroxy esters via Evans’ aldol reaction, achieving enantiomeric excesses >90% under optimized conditions .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceReactivity Trend
4-tert-ButylcyclohexanecarboxaldehydeLacks methoxy groupHigher electrophilicity
4-Isopropyl-1-methoxycyclohexaneIsopropyl instead of tert-butylReduced steric hindrance
4-tert-ButylbenzaldehydeAromatic vs. aliphatic ringEnhanced resonance stabilization

The methoxy group in 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde uniquely balances electronic donation and steric effects, enabling tailored reactivity in complex syntheses .

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